2-Bromo-3-(2-octyldodecyl)thiophene
Overview
Description
2-Bromo-3-(2-octyldodecyl)thiophene is a chemical compound with the molecular formula C24H43BrS . It is a colorless to light yellow to light orange clear liquid . It belongs to the class of 5-membered heterocyclic compounds, specifically thiophenes .
Synthesis Analysis
The synthesis of thiophene-based conjugated polymers, such as this compound, often involves nickel- and palladium-based protocols . For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a monomer, which was then polymerized with 2,2′-bithiophene (BT) to afford a polymer .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring substituted with a bromine atom and a 2-octyldodecyl group . The average mass of the molecule is 443.567 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 477.4±25.0 °C at 760 mmHg, and a flash point of 242.5±23.2 °C . It has a molar refractivity of 125.2±0.3 cm3, and a molar volume of 425.4±3.0 cm3 . It also has a high logP value of 13.12, indicating its lipophilic nature .Scientific Research Applications
Polymerization Behavior
- Branching Influence on Polymerization : A study by Verheyen, Timmermans, and Koeckelberghs (2017) investigated the impact of side chain branching on the polymerization of 3-alkylthiophenes, including 2-bromo-3-(2-octyldodecyl)thiophene. The research focused on the controlled character of polymerization and the influence of non-covalent gelation on this process, providing insights into the difference in polymerization behavior between branched and linear alkyl substituents (Verheyen, Timmermans, & Koeckelberghs, 2017).
Synthesis and Materials Development
- Synthesis for Electron-Transport Materials : Zhang et al. (2013) detailed the synthesis of 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) and its use in creating electron-transport materials for n-channel organic field-effect transistors. This study highlights the utility of this compound in developing advanced electronic materials (Zhang et al., 2013).
Catalytic Applications
- Copper-Catalyzed Reactions : Sun et al. (2011) explored a copper-catalyzed thiolation annulation reaction involving 2-bromo alkynylbenzenes and sodium sulfide. This process, which includes the use of compounds related to this compound, demonstrates its potential in catalytic synthetic chemistry (Sun, Deng, Tang, & Zhang, 2011).
Safety and Hazards
2-Bromo-3-(2-octyldodecyl)thiophene should be stored under inert gas and is sensitive to air . It should not get in eyes, on skin, or on clothing . It should be used only under a chemical fume hood, and personal protective equipment/face protection should be worn . It should not be ingested, and if swallowed, immediate medical assistance should be sought . It should be kept away from open flames, hot surfaces, and sources of ignition .
Future Directions
2-Bromo-3-(2-octyldodecyl)thiophene has recently gained attention as a promising candidate for use in various fields of research and industry. Its exceptional optical and conductive properties make it a center of attention for the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .
Properties
IUPAC Name |
2-bromo-3-(2-octyldodecyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-26-24(23)25/h19-20,22H,3-18,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXOLNIXHNEXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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